molecular formula C5H14N2 B022013 1,2-Propanediamine, N2,N2-dimethyl- CAS No. 19764-58-0

1,2-Propanediamine, N2,N2-dimethyl-

Cat. No. B022013
CAS RN: 19764-58-0
M. Wt: 102.18 g/mol
InChI Key: WNLWBCIUNCAMPH-UHFFFAOYSA-N
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Description

1,2-Propanediamine, N2,N2-dimethyl- (also known as 1,2-diaminopropane and DMAP) is an important organic compound used in a variety of applications. It is a colorless, hygroscopic, and volatile liquid with a pungent odor. It is used in the synthesis of various organic compounds, such as polymers, pharmaceuticals, and other chemicals. DMAP is also used as a catalyst in the production of nylon and other polymers. Additionally, it is used in the production of fuel additives, in the manufacture of dyes and pigments, and in the manufacture of explosives.

Scientific Research Applications

Optical Resolution and Circular Dichroism Spectra

A study by Nakayama, Komorita, and Shimura (1981) on the optical resolution and circular dichroism (CD) spectra of mixed-diamine palladium(II) complexes with configurational chirality, including N2,N2-dimethyl-1,2-propanediamine, provides insights into the additivity between configurational CD and the vicinal CD due to asymmetric carbon atoms. This research contributes to our understanding of chiral configurations in complex molecules (Nakayama, Komorita, & Shimura, 1981).

Structure Modulation of Metal Complexes

Ž. Đurić et al. (2020) investigated how modifications in the structure of 1,3-propanediamine, specifically introducing methyl substituents, affect the structural characteristics of nickel(II) complexes. This study highlights the impact of small structural changes on the overall properties of metal complexes, which can be crucial for developing new materials and catalysts (Ž. Đurić et al., 2020).

Catalytic Applications

The synthesis of 1,2-propanediamine via reductive amination of isopropanolamine over Raney Ni, as reported by Yu et al. (2019), demonstrates a catalytic application where N2,N2-dimethyl-1,2-propanediamine plays a role. This process underscores the compound's utility in catalysis, particularly in amination reactions (Yu et al., 2019).

Antimicrobial and Structural Studies

Research by Gitarić et al. (2022) explored how the modification of 1,3-propanediamine chains in metal complexes affects their antimicrobial properties. This study provides valuable information on the biological applications of such complexes and highlights the potential of N2,N2-dimethyl-1,2-propanediamine derivatives in antimicrobial research (Gitarić et al., 2022).

Vapor Pressure and Enthalpy Studies

Investigations into the vapor pressure and enthalpy of vaporization of aliphatic propanediamines, including N2,N2-dimethyl-1,3-propanediamine, by Verevkin and Chernyak (2012), shed light on the physical properties of these compounds. Such studies are crucial for understanding the thermodynamic properties and applications in various industrial processes (Verevkin & Chernyak, 2012).

Safety and Hazards

“1,2-Propanediamine, N2,N2-dimethyl-” is considered hazardous. It is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-N,2-N-dimethylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H14N2/c1-5(4-6)7(2)3/h5H,4,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLWBCIUNCAMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885093
Record name 1,2-Propanediamine, N2,N2-dimethyl-
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Molecular Weight

102.18 g/mol
Source PubChem
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CAS RN

19764-58-0
Record name N2,N2-Dimethyl-1,2-propanediamine
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Record name 1,2-Propanediamine, N2,N2-dimethyl-
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Record name N2,2-propanediamine
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Record name 1,2-Propanediamine, N2,N2-dimethyl-
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Record name 1,2-Propanediamine, N2,N2-dimethyl-
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Record name N2,N2-dimethylpropane-1,2-diamine
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Q & A

Q1: How does the structure of N2,N2-dimethyl-1,2-propanediamine contribute to the chirality of the palladium(II) complexes studied?

A1: N2,N2-dimethyl-1,2-propanediamine acts as a bidentate ligand, coordinating to the palladium(II) ion through its two nitrogen atoms. While the molecule itself doesn't possess a chiral center, its coordination to the palladium(II) ion, along with another bidentate ligand (meso-1,2-diphenyl-1,2-ethanediamine in this study), leads to the formation of a square-planar complex with configurational chirality []. This means that the spatial arrangement of the ligands around the palladium(II) ion creates two non-superimposable mirror images (enantiomers). This is analogous to the chirality observed in tetrahedral carbon atoms with four different substituents.

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